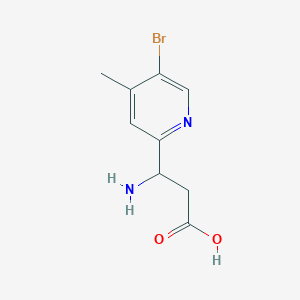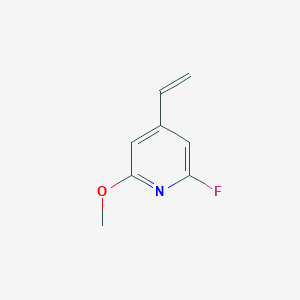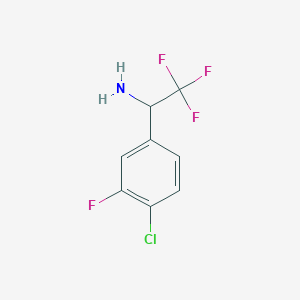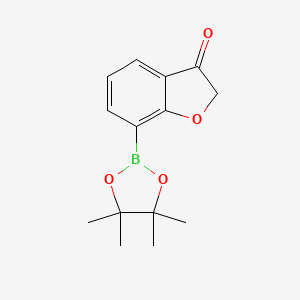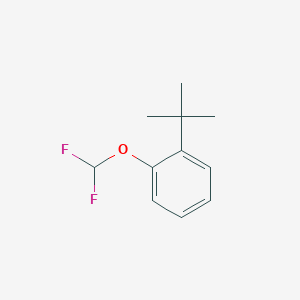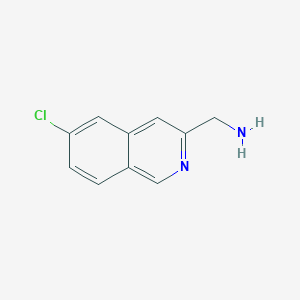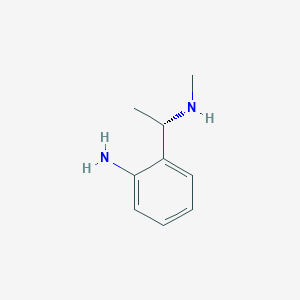
(S)-2-(1-(Methylamino)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-(Methylamino)ethyl)aniline is a chiral amine compound with a specific stereochemistry. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure consists of an aniline moiety substituted with a methylaminoethyl group, where the stereochemistry at the chiral center is specified as the (S)-enantiomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(Methylamino)ethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available aniline.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.
Reductive Amination: The key step involves the reductive amination of aniline with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques to obtain the desired enantiomer.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reductive amination step to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, oximes, and other oxidized derivatives.
Reduction: Secondary and tertiary amines, alcohols.
Substitution: Alkylated or acylated aniline derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(1-(Methylamino)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-(Methylamino)ethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these molecular targets. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of ion channel function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-(Methylamino)ethyl)aniline: The enantiomer of the compound with opposite stereochemistry.
N-Methyl-2-phenylethylamine: A structurally similar compound lacking the chiral center.
2-(1-(Methylamino)ethyl)phenol: A derivative with a hydroxyl group on the aromatic ring.
Uniqueness
(S)-2-(1-(Methylamino)ethyl)aniline is unique due to its specific (S)-stereochemistry, which imparts distinct biological and chemical properties. The chiral center allows for enantioselective interactions with biological targets, making it valuable in the development of chiral drugs and catalysts.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-[(1S)-1-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m0/s1 |
Clave InChI |
QBHUZMVIAUIZOA-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1N)NC |
SMILES canónico |
CC(C1=CC=CC=C1N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


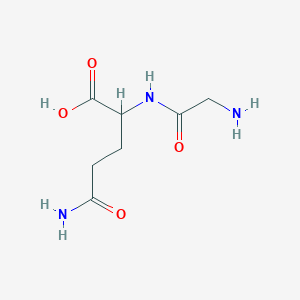
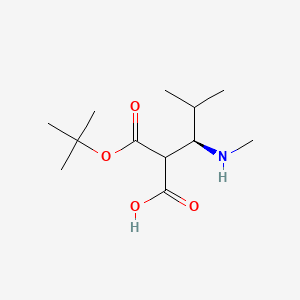
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
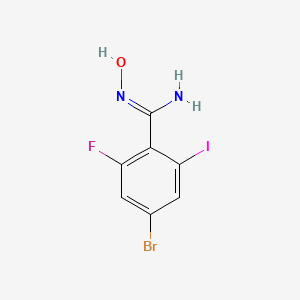
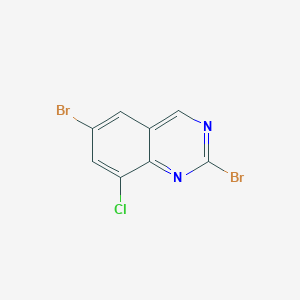
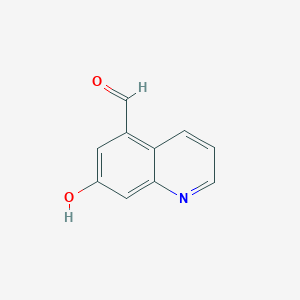
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)

